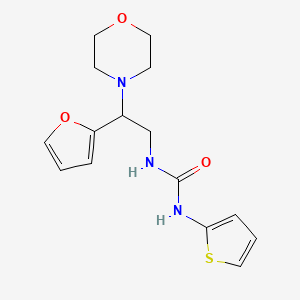

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan, morpholine, and thiophene moieties

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-7-21-13)18-5-8-20-9-6-18/h1-4,7,10,12H,5-6,8-9,11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHZPLIOMSVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(Furan-2-yl)-2-morpholinoethanamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then reacted with thiophene-2-carbonyl isocyanate to form the final urea derivative under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea moiety could result in the corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has been identified as a candidate for drug development due to its ability to interact with specific enzymes or receptors.

- Targeting COX-II Enzyme : Research indicates that compounds with similar structures exhibit inhibitory activity against cyclooxygenase II (COX-II), which is implicated in inflammatory processes. For instance, derivatives of furan and thiophene have shown potential as selective COX-II inhibitors, with some exhibiting IC50 values significantly lower than established drugs like Rofecoxib .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : The furan ring can undergo oxidation to yield derivatives such as furan-2,3-dione.

- Formation of Urea Derivatives : The urea moiety can be modified to develop new compounds with tailored biological activities.

Material Science

The electronic properties of this compound make it suitable for applications in organic electronics. Its unique structure may allow it to function effectively as a component in advanced materials, such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to conduct electricity and its stability under operational conditions could make it a candidate for use in OLED technology.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its analogs:

- Inhibition of Inflammatory Pathways : A study demonstrated that derivatives of thiophene and furan exhibited significant inhibition of COX-II activity, suggesting that similar compounds could be developed from this compound for anti-inflammatory applications .

- Synthesis of Novel Compounds : Researchers have successfully synthesized various derivatives based on the structure of this compound, exploring their biological activities against different targets, including cancer cells .

Mechanism of Action

The mechanism by which 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene rings may play a role in binding to these targets, while the morpholine moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)carbamate

- 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)thiourea

Uniqueness

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural components. The presence of both furan and thiophene rings, along with the morpholine moiety, provides a distinct set of chemical and physical properties that can be leveraged in various applications. This uniqueness sets it apart from other similar compounds, which may lack one or more of these functional groups.

Biological Activity

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound with potential biological activities, primarily due to its unique structural components, which include furan, morpholine, and thiophene moieties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 288.36 g/mol. The compound features a furan ring, a morpholine group, and a thiophene ring, which contribute to its chemical reactivity and biological potential.

Synthesis

The synthesis typically involves several steps:

- Formation of Intermediate : The reaction of furan-2-carbaldehyde with morpholine in the presence of reducing agents yields an intermediate amine.

- Final Urea Formation : This intermediate is then reacted with thiophene-2-carbonyl isocyanate to form the final urea derivative under mild conditions.

Purification techniques such as recrystallization or chromatography are often employed to enhance yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing furan rings have demonstrated significant activity against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Bactericidal | |

| Salmonella typhi | Bactericidal | |

| Staphylococcus aureus | Bacteriostatic | |

| Bacillus subtilis | No inhibition |

The compound exhibited broad-spectrum antimicrobial activity against common pathogens, supporting its potential for medicinal applications.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The structural components (furan and thiophene rings) may play critical roles in binding interactions that modulate biological responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

-

Antitumor Activity : A study on related thioamide compounds demonstrated significant antitumor activity across various cancer cell lines, indicating that derivatives of thiourea and urea may possess similar properties as this compound .

- Key Findings :

- GI50 values ranged from 15.1 to 28.7 μM for different cancer types.

- Selectivity towards specific cell lines was observed.

- Key Findings :

Q & A

Q. What are the established synthetic methodologies for preparing 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea?

A common approach involves coupling furan/thiophene precursors with morpholinoethyl intermediates via urea bond formation. For example, ruthenium-catalyzed alkylation can introduce substituents to furan/thiophene rings, as demonstrated in the synthesis of 3-alkyl-2-(furan/thiophene-carbonyl)imidazoles using acrylic acid derivatives . Urea linkages are typically formed via reaction of isocyanates with amines or carbodiimide-mediated couplings . Optimization includes using anhydrous conditions, controlled stoichiometry, and catalysts (e.g., Ru complexes) to improve regioselectivity and yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Combining X-ray crystallography (for unambiguous bond-length/angle determination) with advanced NMR techniques (e.g., 2D COSY, NOESY) resolves ambiguities in regiochemistry. For instance, single-crystal X-ray studies of benzimidazolium derivatives confirmed substituent positions with mean C–C bond precision of 0.004 Å . IR spectroscopy further validates urea C=O and N–H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

Polar aprotic solvents (e.g., ethyl acetate/hexane gradients) or dichloromethane/methanol mixtures are effective. For highly polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can resolve impurities . Pre-purification via recrystallization from ethanol/water may improve chromatographic outcomes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically addressed?

Contradictions often arise from dynamic processes (e.g., hindered rotation in urea bonds) or paramagnetic impurities. Variable-temperature NMR (e.g., 25–60°C) can distinguish between conformational exchange and impurities. For example, broadening or coalescence of peaks at higher temperatures indicates dynamic behavior . Complementary techniques like high-resolution mass spectrometry (HRMS) and elemental analysis validate molecular integrity .

Q. What strategies enhance regioselective functionalization of the furan ring in the presence of thiophene?

Transition-metal catalysts (e.g., Ru) with directing groups (e.g., carbonyl) enable selective C3 alkylation of furan/thiophene rings, as shown in the synthesis of 2-(furan-carbonyl)imidazoles . Steric and electronic factors (e.g., electron-rich thiophene vs. furan) can be exploited: electron-withdrawing groups on thiophene reduce its reactivity, favoring furan modification . Computational modeling (DFT) predicts site-specific reactivity .

Q. How can computational methods predict the conformational flexibility of the morpholinoethyl group?

Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model rotameric states of the morpholinoethyl chain. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and identify low-energy conformers . Pair distribution function (PDF) analysis of X-ray data validates computational predictions .

Q. What experimental designs optimize reaction yields when scaling up synthesis?

Design of Experiments (DoE) with parameters like temperature, catalyst loading, and solvent polarity identifies critical factors. For example, flow chemistry systems improve heat/mass transfer in exothermic urea-forming reactions, reducing side products . Kinetic studies (e.g., in situ FTIR monitoring) track intermediate formation to adjust reaction times .

Q. How do electronic effects of the furan/thiophene rings influence the urea moiety’s reactivity?

Electron-rich furan increases nucleophilicity at the urea nitrogen, facilitating electrophilic substitutions. Thiophene’s lower aromaticity compared to furan enhances its π-backbonding with metal catalysts, affecting cross-coupling efficiency . Hammett substituent constants (σ) quantify electronic effects: σₚ values for furan (-0.34) and thiophene (-0.09) correlate with observed reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.